2-硝基茴香醚

描述

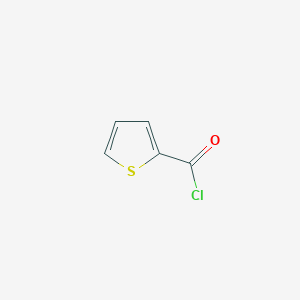

2-Nitroanisole, also known as 2-nitro-p-anisole, is a chemical compound made up of two nitro groups attached to the anisole ring. It is an organic compound that has a wide range of applications in the scientific research field. It is used in the synthesis of organic compounds, as a reagent in organic reactions, and as a biological tool in the investigation of biological processes.

科学研究应用

炸药配方中的用途

2-硝基茴香醚在历史上曾用于含40% 阿托尔的战斗部,目前正在研究将其作为熔融铸造非敏感弹药(IM)配方中2,4,6-三硝基甲苯(TNT)的替代品 . 它是一种敏感度较低的炸药,可以以较低的严格条件进行操作和运输 .

染料的合成

2-硝基茴香醚在染料合成等各个领域都有应用 . 该化合物的化学性质使其适合用于制造各种着色剂。

杀虫剂生产

2-硝基茴香醚的另一个应用是在杀虫剂的生产中 . 它的化学结构可以被操纵以针对特定的害虫,提供一种有效的害虫控制方法。

环境污染物

2-硝基茴香醚是一种工业和环境污染物,会导致大鼠和小鼠的膀胱肿瘤 . 它的致瘤性已通过宿主介导的体外和体内试验进行评估 .

溶剂变色探针

2-硝基茴香醚被用作溶剂变色探针来检查纯和混合超临界流体溶剂体系的邻近区域 . 这使研究人员能够更好地了解溶剂在不同条件下的行为。

生物转化研究

2-硝基茴香醚用于土壤和土壤芽孢杆菌属的需氧生物转化研究 . 这些研究提供了对该化合物如何被自然微生物群落转化为洞察,这对了解其环境影响至关重要。

非敏感弹药的开发

2-硝基茴香醚正在被军工行业测试,作为炸药配方中2,4,6-三硝基甲苯(TNT)的替代品 . 它比TNT 是一种敏感度更低的熔融铸造介质,需要更高的温度才能发生爆炸,使其在制造、运输和储存方面更安全<a aria-label="1: 7. Development of Insensitive Munitions 2-Nitroanisole is being tested by the Military Industry as a replacement for 2,4,6-trinitrotoluene (TNT) in explosive formulations1" data-citationid="2ab21c1a-1b74-fa9d-13b1-4bf1984af10c-34" h="ID=SERP,5015.1" href="https://link.springer.com/content/pdf/10.1007/9

作用机制

Target of Action

2-Nitroanisole, also known as 1-Methoxy-2-nitrobenzene, is an important industrial pollutant and a potent carcinogen for rodents . The primary targets of 2-Nitroanisole are DNA and human hepatic cytosol . It binds covalently to DNA after reductive activation .

Mode of Action

2-Nitroanisole interacts with its targets through a process of reductive activation. This process is facilitated by human hepatic cytosol and xanthine oxidase (XO) . The compound binds covalently to DNA, forming DNA adducts . This interaction results in changes at the molecular level, which can lead to carcinogenic effects .

Biochemical Pathways

The biochemical pathway affected by 2-Nitroanisole involves the reduction of the compound to form a reactive metabolite, N-(2-methoxyphenyl)hydroxylamine . This metabolite is identified in incubations with human hepatic cytosol . The formation of this metabolite and its interaction with DNA is a key step in the carcinogenic potential of 2-Nitroanisole .

Pharmacokinetics

It is known that the compound is soluble in alcohol and diethyl ether, but insoluble in water . This suggests that its bioavailability may be influenced by these solubility properties.

Result of Action

The molecular and cellular effects of 2-Nitroanisole’s action are significant. The compound has been shown to cause tumors in the urinary bladder in rats and mice . This is believed to be a result of the formation of DNA adducts following the reductive activation of 2-Nitroanisole .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Nitroanisole. For instance, the presence of oxygen can significantly impact the degradation of 2-Nitroanisole . Furthermore, the compound’s action can also be influenced by the presence of other substances in the environment, such as other chemicals or pollutants .

安全和危害

属性

IUPAC Name |

1-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBYEGUGFPZCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

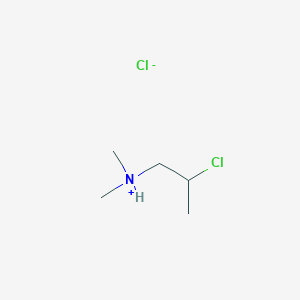

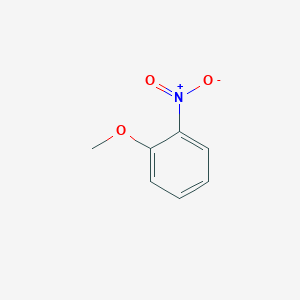

COC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020962 | |

| Record name | 1-Methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, yellow, or reddish liquid; [HSDB] Yellow liquid; mp = 9-10 deg C; [MSDSonline], COLOURLESS-TO-YELLOW-RED LIQUID. | |

| Record name | o-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

277 °C; 144 °C at 4 mm Hg, Boiling point range: 268-271 °C, 277 °C | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

124 °C, 142 °C closed cup, 142 °C c.c. | |

| Record name | o-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, In water, 1.69X10+3 mg/L at 30 °C, Solubility in water, g/l at 30 °C: 1.69 (slightly soluble) | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2540 g/cu cm at 20 °C, Relative density (water = 1): 1.25 (20 °C) | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.29 | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0036 [mmHg], 3.6X10-3 mm Hg at 25 °C, Vapor pressure, kPa at 30 °C: 0.004 | |

| Record name | o-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to yellowish liquid, Light reddish or amber liquid | |

CAS RN |

91-23-6, 29191-53-5 | |

| Record name | 2-Nitroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029191535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRE7HLZ17K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

10.5 °C | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Nitroanisole exert its carcinogenic effects?

A1: 2-Nitroanisole is primarily a carcinogen in rodents, specifically targeting the urinary bladder. [, , ] Its carcinogenicity stems from its metabolic activation. Both human and rat enzymes, specifically cytochrome P450 2E1 and xanthine oxidase, can metabolize 2-Nitroanisole into N-(2-methoxyphenyl)hydroxylamine. [, , ] This metabolite decomposes into reactive species like nitrenium and carbenium ions, which bind to DNA, forming adducts. [, , ] These DNA adducts are considered the primary drivers of 2-Nitroanisole's genotoxicity and carcinogenicity. []

Q2: What evidence suggests DNA adduct formation by 2-Nitroanisole in vivo?

A2: Research using the 32P-postlabeling technique showed that 2-Nitroanisole forms DNA adducts in rats. [] After administering 2-Nitroanisole, two specific DNA adducts, identical to those formed in vitro with human liver enzymes, were found in the rats' urinary bladder, liver, kidney, and spleen. [] This finding confirms the in vivo formation of DNA adducts by 2-Nitroanisole, further supporting its carcinogenic potential.

Q3: What are the primary metabolic pathways of 2-Nitroanisole?

A3: 2-Nitroanisole undergoes both activation and detoxification pathways. [, ] The primary detoxification pathway involves O-demethylation by cytochrome P450 enzymes, mainly CYP2E1, into 2-nitrophenol. [, , , ] Further oxidation of 2-nitrophenol by CYP enzymes produces metabolites like 2,5-dihydroxynitrobenzene and 2,6-dihydroxynitrobenzene, considered detoxification products. [, , ]

Q4: What is the role of Xanthine oxidase in 2-Nitroanisole metabolism?

A4: While cytochrome P450 enzymes primarily handle detoxification, xanthine oxidase plays a crucial role in activating 2-Nitroanisole to its carcinogenic form. [, ] It reduces 2-Nitroanisole to N-(2-methoxyphenyl)hydroxylamine, the precursor to DNA-binding reactive species. [, , ] This reduction by xanthine oxidase is a significant pathway in the liver, contributing to 2-Nitroanisole's carcinogenic potential.

Q5: What is the molecular formula and weight of 2-Nitroanisole?

A5: The molecular formula of 2-Nitroanisole is C7H7NO3, and its molecular weight is 153.13 g/mol. [Various sources list this information]

Q6: What spectroscopic techniques are helpful in characterizing 2-Nitroanisole?

A6: Several spectroscopic techniques are used to characterize 2-Nitroanisole:

- NMR Spectroscopy (1H and 13C): Helps determine the structure and purity of the compound. [, ]

- FTIR and FT-Raman Spectroscopy: Provide information about the vibrational modes of the molecule, further characterizing its structure. []

- UV-Vis Spectroscopy: Used to study solvent effects and intermolecular interactions. [, ]

Q7: What are the applications of 2-Nitroanisole in different media?

A7: Research highlights 2-Nitroanisole's use in various settings:

- Supercritical Fluids: Used as a probe molecule (solvatochromic probe) to study the properties of supercritical fluids like CO2, N2O, and Xe due to its sensitivity to changes in solvent polarity. [, , , ]

- Electrochemical Systems: Studied for its electrochemical reduction to 2-anisidine in ionic liquids, offering a potential green synthesis route. []

- Ternary Liquid Mixtures: Investigated for its molecular interactions and excess properties in ternary systems, aiding in understanding solution behavior. [, ]

Q8: How is 2-Nitroanisole typically quantified in various matrices?

A8: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a commonly employed technique for the quantitative determination of 2-Nitroanisole, especially in complex matrices like cosmetics. [] This method often includes an extraction step, followed by purification using techniques like dispersive solid-phase extraction.

Q9: What are the occupational exposure limits for 2-Nitroanisole?

A9: The maximum admissible concentration (MAC) value for 2-Nitroanisole has been established at 1.6 mg/m3 based on animal studies, aiming to minimize occupational exposure risks. [, ] This limit considers the potential carcinogenicity of the compound and highlights the importance of workplace safety measures.

Q10: What are the known toxic effects of 2-Nitroanisole?

A10: Studies in rodents have shown that repeated exposure to 2-Nitroanisole can lead to:

- Hematological Effects: Methemoglobinemia and hemolytic anemia. []

- Organ Weight Changes: Increased liver and spleen weight. []

- Carcinogenicity: Primarily bladder cancer in rodents. [, ]

Q11: What areas require further research regarding 2-Nitroanisole?

A11: Several areas require further investigation:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B32949.png)

![2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32951.png)

![tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B32963.png)

![(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester](/img/structure/B32968.png)

![(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol](/img/structure/B32970.png)